Cas no 57213-48-6 (H-Phe(3-CN)-OH)
H-Phe(3-CN)-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-(3-cyanophenyl)propanoic acid
- L-3-Cyanophe
- L-3-Cyanophenylalanine
- 3-Cyano-L-phenylalanine
- H-Phe(3-CN)-OH
- L-3-CN-Phe-OH 3-Cyano-L-Phenylalanine
- (S)-N-3-Cyanophenylalanine
- BCP11573
- ZHUOMTMPTNZOJE-VIFPVBQESA-N
- AM20050220
- J-521627
- (2S)-2-amino-3-(3-cyanophenyl)propanoic acid
- DTXSID70972669
- 3-cyano-(S)-phenylalanine
- J-016388
- Phenylalanine, 3-cyano-
- A50118
- CS-W015893
- DS-10624
- AC-9067
- D-Phenylalanine, 3-cyano-
- CHEMBL1230101
- Q27453702
- SCHEMBL43812
- AKOS016842270
- 57213-48-6
- l-3-cyano-phenylalanine
- EN300-1168235
- HY-W015177
- MFCD01860885
- DA-54071
- AU-004/43508910
- STL556094
- BBL102295
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- MDL: MFCD01860885
- Inchi: 1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
- InChI Key: ZHUOMTMPTNZOJE-VIFPVBQESA-N
- SMILES: OC([C@H](CC1C=CC=C(C#N)C=1)N)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.2167 (rough estimate)
- Boiling Point: 382.5°C at 760 mmHg
- Flash Point: 185.1°C
- Refractive Index: 1.6300 (estimate)
- PSA: 87.11000
- LogP: 1.21298
- Solubility: Not available
H-Phe(3-CN)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Hazardous Material transportation number:UN3439
- Hazard Category Code: R20/21/22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Sealed in dry,2-8°C(BD21547)
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
H-Phe(3-CN)-OH Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
H-Phe(3-CN)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080002-1g |
L-3-Cyanophenylalanine |
57213-48-6 | 95% | 1g |
£37.00 | 2022-03-01 | |
| Fluorochem | 080002-5g |
L-3-Cyanophenylalanine |
57213-48-6 | 95% | 5g |
£107.00 | 2022-03-01 | |
| Fluorochem | 080002-10g |
L-3-Cyanophenylalanine |
57213-48-6 | 95% | 10g |
£199.00 | 2022-03-01 | |
| Fluorochem | 080002-25g |
L-3-Cyanophenylalanine |
57213-48-6 | 95% | 25g |
£416.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115878-1g |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 1g |
¥147.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115878-250mg |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 250mg |
¥57.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115878-5g |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 5g |
¥468.90 | 2023-09-03 | |
| Chemenu | CM220237-10g |
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid |
57213-48-6 | 95% | 10g |
$234 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020200-1g |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 1g |
¥30 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020200-5g |
H-Phe(3-CN)-OH |
57213-48-6 | 98% | 5g |
¥92 | 2024-05-22 |
H-Phe(3-CN)-OH Suppliers
H-Phe(3-CN)-OH Related Literature
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1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivativesJoshua P. Martin,Natalie R. Fetto,Matthew J. Tucker Phys. Chem. Chem. Phys. 2016 18 20750
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W. Scott Hopkins,Rick A. Marta,Vincent Steinmetz,Terry B. McMahon Phys. Chem. Chem. Phys. 2015 17 28548
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Yoshiyuki Matsuda,Yuichiro Nakayama,Naohiko Mikami,Asuka Fujii Phys. Chem. Chem. Phys. 2014 16 9619
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Weiqiang Fu,Patrick J. J. Carr,Michael J. Lecours,Michael Burt,Rick A. Marta,Vincent Steinmetz,Eric Fillion,Terrance B. McMahon,W. Scott Hopkins Phys. Chem. Chem. Phys. 2017 19 729
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Polly-Anna Ashford,Sean P. Bew Chem. Soc. Rev. 2012 41 957
Additional information on H-Phe(3-CN)-OH
H-Phe(3-CN)-OH: A Comprehensive Overview
H-Phe(3-CN)-OH is a compound with the CAS number 57213-48-6, representing a specific derivative of phenylalanine, an essential amino acid. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including drug discovery, material science, and biotechnology. The H-Phe(3-CN)-OH structure incorporates a hydroxyl group (-OH) and a cyano group (-CN) at the third position of the phenyl ring, which introduces distinct electronic and steric effects that influence its reactivity and functionality.
Recent studies have highlighted the importance of H-Phe(3-CN)-OH in the development of novel bioactive compounds. Researchers have explored its role as a building block in peptide synthesis, where its unique substituents can modulate the physical and chemical properties of resulting peptides. For instance, the cyano group at the third position enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. This makes H-Phe(3-CN)-OH a valuable component in designing drugs targeting specific biological pathways or receptors.
In addition to its role in peptide synthesis, H-Phe(3-CN)-OH has been investigated for its potential in material science applications. The compound's ability to form stable supramolecular assemblies has been leveraged in the creation of self-assembled monolayers (SAMs) and other nanostructured materials. These materials exhibit unique optical, electronic, and mechanical properties, making them suitable for use in sensors, catalysis, and drug delivery systems. Recent advancements in this area have demonstrated that H-Phe(3-CN)-OH-based materials can exhibit enhanced stability and functionality under various environmental conditions.
The synthesis of H-Phe(3-CN)-OH involves a multi-step process that typically begins with the isolation of phenylalanine from natural sources or through chemical synthesis. The introduction of the cyano group at the third position is achieved through precise substitution reactions, often utilizing cyanating agents under controlled conditions. The hydroxyl group is then introduced via hydroxylation reactions, ensuring high purity and structural integrity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure that the compound meets stringent quality standards required for research and industrial applications.
From an analytical standpoint, H-Phe(3-CN)-OH has been extensively characterized using modern spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into the compound's molecular structure and dynamic behavior, while mass spectrometry (MS) has confirmed its molecular weight and composition. X-ray crystallography has further revealed the three-dimensional arrangement of atoms within the crystal lattice, offering valuable information about its packing efficiency and intermolecular interactions.
Looking ahead, ongoing research into H-Phe(3-CN)-OH is focused on expanding its applications in biotechnology and medicine. Scientists are exploring its potential as a substrate for enzymes involved in metabolic pathways, as well as its role in modulating cellular signaling processes. Furthermore, efforts are underway to develop scalable production methods for H-Phe(3-CN)-OH, ensuring that it remains accessible for both academic research and industrial use.
In conclusion, H-Phe(3-CN)-OH (CAS No: 57213-48-6) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure endows it with distinctive properties that make it an invaluable tool in drug discovery, material science, and biotechnology. As research continues to uncover new aspects of this compound's functionality, it is likely to play an increasingly important role in advancing scientific innovation.
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